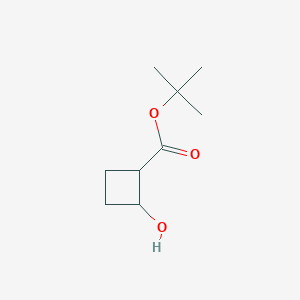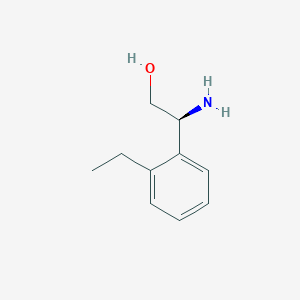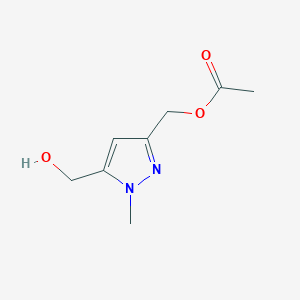
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a hydroxymethyl group and a methyl acetate group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The reaction proceeds efficiently at temperatures ranging from 0°C to 78°C, yielding the desired product in high purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(hydroxymethyl)pyrazole: Lacks the acetate group, making it less versatile in chemical reactions.
3-Methyl-5-(hydroxymethyl)pyrazole: Similar structure but different substitution pattern, leading to different reactivity and biological activity
Uniqueness
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and acetate groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-1-methylpyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C8H12N2O3/c1-6(12)13-5-7-3-8(4-11)10(2)9-7/h3,11H,4-5H2,1-2H3 |
InChI-Schlüssel |
OIRFKDXRSDBRRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=NN(C(=C1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B12976163.png)
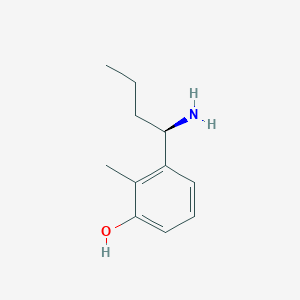
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate](/img/structure/B12976174.png)
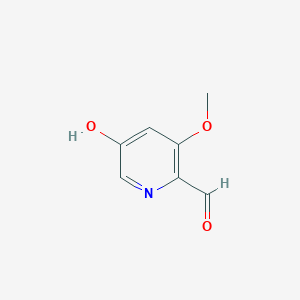
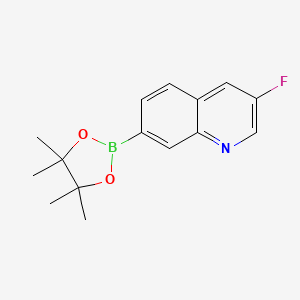
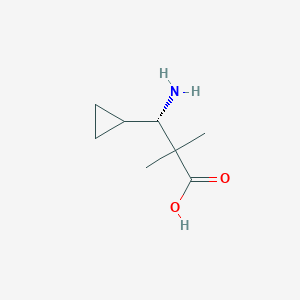
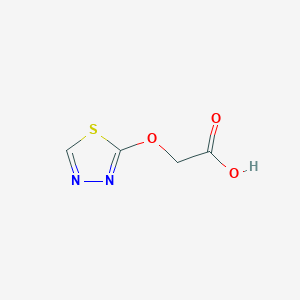
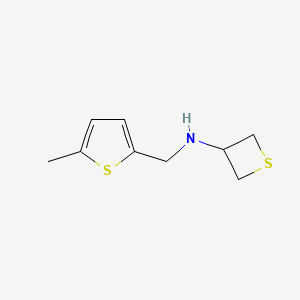
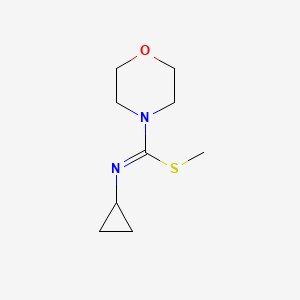
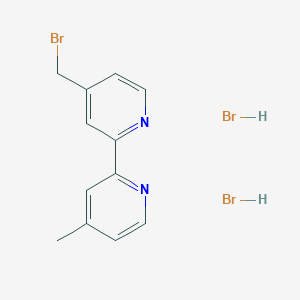
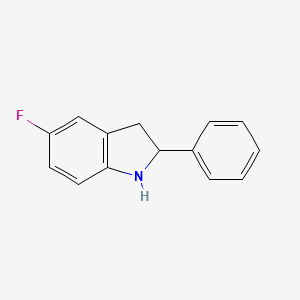
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
